![molecular formula C15H26O2 B14632039 6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one CAS No. 57637-57-7](/img/structure/B14632039.png)
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one is a bicyclic organic compound. It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . This compound is known for its unique structure and significant reactivity, making it a valuable component in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one involves multiple steps. One common method is the nucleophilic ring cleavage of meso-epoxides by treatment with aryl-NH-1,2,3-triazoles in the absence of metal catalysts . The reaction typically proceeds under mild conditions and is environmentally friendly.
Industrial Production Methods
In industrial settings, the compound is often produced using a combination of organic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) and triethylamine in solvents like acetonitrile at elevated temperatures . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, forming corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, often facilitated by its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organic bases for substitution reactions . The reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield.
Major Products
The major products formed from these reactions include oxides, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one involves its high nucleophilicity and ability to form stable intermediates. It acts as a catalyst by facilitating the formation of reactive intermediates, which then undergo further reactions to form the desired products . The molecular targets and pathways involved include various organic substrates and reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one is unique due to its high nucleophilicity and stability, making it a versatile catalyst and reagent in various chemical processes . Its ability to form stable intermediates and participate in a wide range of reactions sets it apart from other similar compounds .
Properties
CAS No. |
57637-57-7 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
6-(4-hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C15H26O2/c1-10(6-8-16)12-9-11-5-7-15(12,4)13(17)14(11,2)3/h10-12,16H,5-9H2,1-4H3 |
InChI Key |
PNMMRARURIFAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C1CC2CCC1(C(=O)C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


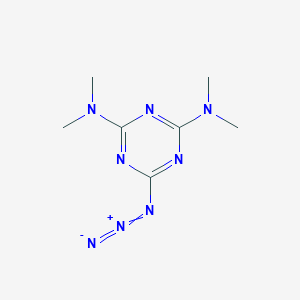
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
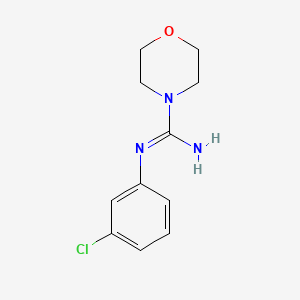
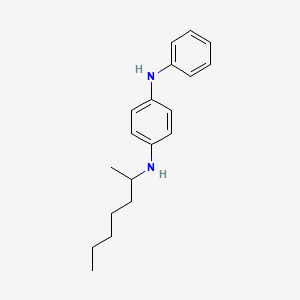
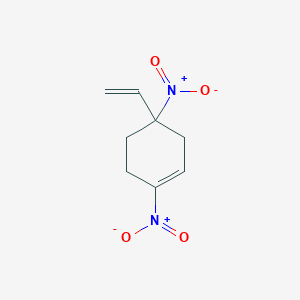
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
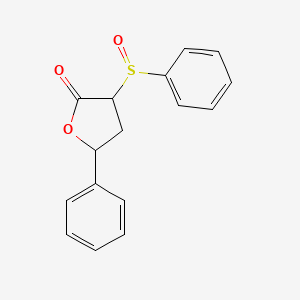
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
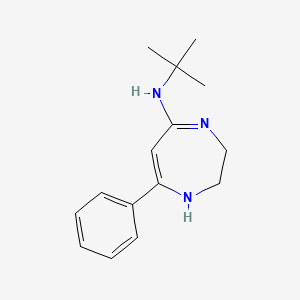
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)


![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
